
lipid X(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipid X(2-) is dianion of lipid X arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is an organophosphate oxoanion and a 2,3-diacyl-alpha-D-glucosaminyl 1-phosphate. It is a conjugate base of a lipid X.
Applications De Recherche Scientifique
1. Role in Sterol Metabolism
Research has shown that orphan nuclear receptors are crucial in regulating lipid metabolism, particularly sterol metabolism. This includes the liver X receptors (LXR) and farnesoid X receptor (FXR), which are key in cholesterol and bile acid homeostasis. These receptors may present opportunities for therapeutic targets in lipid metabolism disorders (Lu, Repa, & Mangelsdorf, 2001).
2. Lipidomics and Disease Research
Lipidomics, the systems-level analysis of lipids, plays a significant role in understanding diseases like cancer, diabetes, and neurodegenerative diseases. This field leverages advanced analytical approaches, such as liquid chromatography and mass spectrometry, for biomarker and drug development (Wenk, 2005).
3. Biomarker Discovery
Lipidomics aids in the discovery of biomarkers for diseases like atherosclerosis, obesity, diabetes, and Alzheimer's. It provides insights into lipid functions in health and disease, helping to establish preventive or therapeutic programs (Zhao, Cheng, & Lin, 2014).
4. Integration with Metabolic and Inflammatory Signaling
The liver X receptors (LXRs) are critical in the transcriptional control of lipid metabolism and also play a role in modulating immune and inflammatory responses. This makes them attractive targets for treating metabolic diseases (Hong & Tontonoz, 2014).
5. Advancements in Lipidomics Technology
Recent advancements in lipidomics, including nuclear magnetic resonance spectrometry (NMR) and metabolomics, are enhancing our understanding of lipids in disease prevention, diagnosis, and stratification (O’Donnell, Ekroos, Liebisch, & Wakelam, 2019).
6. Novel Methods for Studying Lipids
Surface sensitive X-ray scattering methods like grazing-incidence X-ray diffraction (GIXD) and specular X-ray reflectivity (XR) have been developed for in-depth investigation of lipid and protein structures and interactions at interfaces (Jensen, Balashev, Bjørnholm, & Kjaer, 2001).
7. Lipid Network Explorer in Lipidomics
The Lipid Network Explorer (LINEX) is a tool developed for visualizing and analyzing functional lipid metabolic networks, facilitating a biochemical knowledge-based data analysis for lipidomics (Köhler, Rose, Falk, & Pauling, 2021).
8. Lipidomics in Translational Research
Lipidomics plays a crucial role in translational research, particularly in identifying lipid-based biomarkers for neurodegenerative disease, cancer, sepsis, wound healing, and pre-eclampsia. It aids in the development of novel therapeutics (Stephenson, Hoeferlin, & Chalfant, 2017).
Propriétés
Formule moléculaire |
C34H64NO12P-2 |
|---|---|
Poids moléculaire |
709.8 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/p-2/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |
Clé InChI |
HEHQDWUWJVPREQ-XQJZMFRCSA-L |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
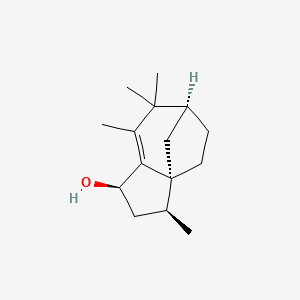

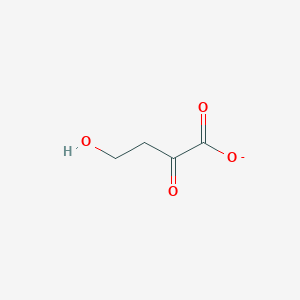

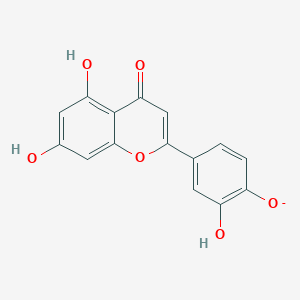

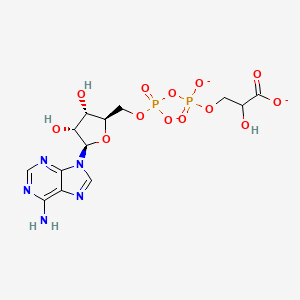

![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)
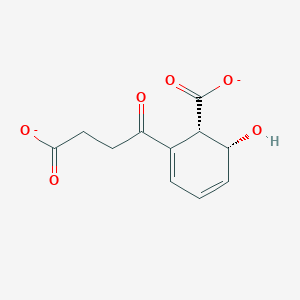
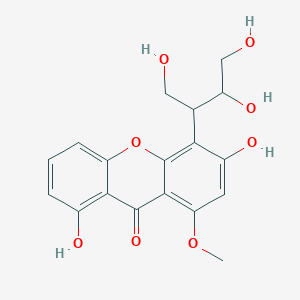
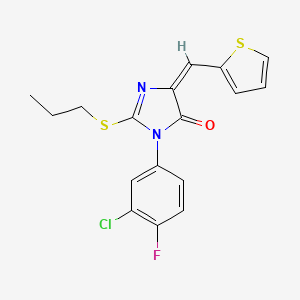
![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)